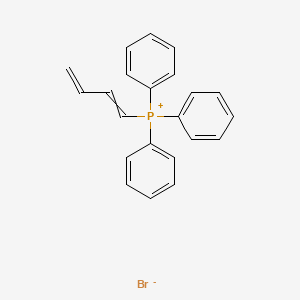

(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide

Description

Properties

IUPAC Name |

buta-1,3-dienyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20P.BrH/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h2-19H,1H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSZVQMPGJGQLLP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372927 | |

| Record name | (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21310-07-6 | |

| Record name | (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of functionalized vinyl phosphates with organometallic reagents. One common method includes the use of aryllithium reagents to convert vinyl phosphates into trisubstituted buta-1,3-dienes . Additionally, vinyl phosphordiamidates can be converted into α,β-unsaturated ketones using Grignard reagents . The reaction conditions often involve the use of catalysts such as iron, nickel, or palladium to facilitate the formation of the desired product .

Chemical Reactions Analysis

(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced using suitable reducing agents.

Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include aryllithium reagents and Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide has several scientific research applications, including:

Chemistry: It is used in the synthesis of various substituted alkenes and dienes, which are important intermediates in organic synthesis.

Biology: The compound can be used in the study of biological processes involving phosphonium salts.

Industry: The compound is used in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets and pathways in chemical reactions. The compound’s phosphonium group can participate in various reactions, facilitating the formation of new chemical bonds and products. The specific pathways involved depend on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The table below summarizes key structural and functional differences between (buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide and analogous compounds:

Physical and Solubility Properties

- Buta-1,3-dienyl derivative : Moderately soluble in polar aprotic solvents (e.g., THF, dichloromethane) due to the triphenylphosphonium core. The conjugated diene may reduce solubility compared to alkyl-substituted analogs.

- Hydroxyundecyl derivative : Increased hydrophilicity from the hydroxyl group improves water solubility, critical for biological applications .

- Ethoxy-keto derivative : Enhanced solubility in polar solvents (e.g., DMF, acetone) due to ethoxy and keto functionalities .

Biological Activity

(Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide is a phosphonium salt that has garnered interest due to its potential biological activities, particularly in cancer research. This compound, characterized by its unique structure, exhibits various mechanisms of action that can influence cellular processes, making it a subject of investigation in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components and influence metabolic pathways. The triphenylphosphonium (TPP) moiety facilitates mitochondrial targeting, enhancing the compound's efficacy against cancer cells by inducing oxidative stress and apoptosis. These mechanisms are crucial for its potential application in cancer therapy.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of TPP-conjugated compounds in various cancer cell lines. For instance, derivatives of TPP linked to allylpolyalkoxybenzenes showed significant cytotoxicity against human cancer cells, including:

- HST-116 (colon cancer)

- A375 (melanoma)

- PC-3 (prostate cancer)

- T-47D (breast carcinoma)

The introduction of a polyalkoxybenzene moiety significantly enhanced the inhibition of cell growth and DNA synthesis in these cell lines, with IC50 values ranging from 22 μM to 298 μM depending on the specific derivative used .

Mitochondrial Targeting

The TPP group allows for selective accumulation in mitochondria, which is vital for inducing apoptosis through mitochondrial dysfunction. Studies indicated that compounds like this compound can lead to mitochondrial membrane depolarization and the release of cytochrome c, triggering apoptotic pathways. For example, a related compound was shown to initiate mitochondrial permeability transition in breast carcinoma cells at concentrations as low as 25 μM .

Data Table: Biological Activity Overview

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | HST-116 (Colon Cancer) | 22 | Induction of apoptosis via mitochondrial targeting |

| A375 (Melanoma) | 25 | Mitochondrial membrane depolarization | |

| PC-3 (Prostate Cancer) | 121.7 | Disruption of mitochondrial function | |

| T-47D (Breast Carcinoma) | 193 | Induction of oxidative stress |

Q & A

Q. What is a reliable synthetic route for (Buta-1,3-dien-1-yl)(triphenyl)phosphanium bromide?

A robust method involves reacting allyltriphenylphosphonium bromide with a terminal diene precursor under inert conditions (N₂ atmosphere) in anhydrous THF at 0°C, using n-BuLi (2.5 M in hexanes) as a base. Critical parameters include stoichiometric control (2.5 equiv of phosphonium salt) and slow addition of the base to prevent side reactions .

Table 1. Key Synthesis Conditions

| Parameter | Condition |

|---|---|

| Precursor | Allyltriphenylphosphonium bromide |

| Solvent | THF |

| Temperature | 0°C |

| Base | n-BuLi |

| Atmosphere | N₂ |

Q. Which analytical techniques are most effective for characterizing this phosphonium bromide?

High-Resolution Mass Spectrometry (HRMS) confirms molecular identity (observed m/z 177.0915 for [M+H]⁺, matching calculated 177.0916) . Melting point analysis (176–178°C) provides purity verification . Complementary techniques like ¹H/³¹P NMR and elemental analysis should be employed for structural confirmation.

Advanced Research Questions

Q. How does the conjugated diene system influence reactivity in Wittig-type reactions?

The butadienyl moiety enhances ylide stability through conjugation, enabling selective alkene formation at elevated temperatures. This contrasts with simpler vinyl phosphonium salts, which require milder conditions. Researchers must optimize base strength (e.g., LiHMDS vs. NaH) and reaction time to prevent diene polymerization .

Q. What strategies resolve contradictions in literature reports about ylide generation efficiency?

Discrepancies often arise from trace moisture or oxygen. Implement rigorous drying protocols:

Q. How can this compound enable stereoselective synthesis in Pd-catalyzed couplings?

The dienyl group participates in 1,2-hydrovinylation with Pd(0) catalysts, producing trisubstituted alkenes with >90% regioselectivity when using chiral bisphosphine ligands. Key parameters:

- Catalyst loading (5–10 mol% Pd₂(dba)₃)

- Temperature gradient (0°C to 25°C over 12 h)

- Steric control via ortho-substituted aryl phosphines

Table 2. Optimization Parameters for Pd-Catalyzed Reactions

| Parameter | Optimal Range |

|---|---|

| Catalyst | Pd₂(dba)₃ (5 mol%) |

| Ligand | (R)-BINAP |

| Reaction Time | 12–24 h |

| Temperature | 0–25°C |

Q. What methodological innovations improve its application in cascade cyclization reactions?

Sequential ylide generation/cyclization requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.